molecular formula C11H12O4 B13820385 2,5-Cyclohexadiene-1,4-dione, 5-((acetyloxy)methyl)-2,3-dimethyl- CAS No. 40870-69-7

2,5-Cyclohexadiene-1,4-dione, 5-((acetyloxy)methyl)-2,3-dimethyl-

Cat. No.: B13820385
CAS No.: 40870-69-7
M. Wt: 208.21 g/mol
InChI Key: ZIJFBURUJALJSL-UHFFFAOYSA-N
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Description

The compound 2,5-Cyclohexadiene-1,4-dione, 5-((acetyloxy)methyl)-2,3-dimethyl- is a substituted 1,4-benzoquinone derivative. Its structure features a cyclohexadienedione core with three key substituents:

  • 2,3-Dimethyl groups: These methyl groups at positions 2 and 3 enhance steric bulk and influence electronic properties.
  • 5-((Acetyloxy)methyl) group: This substituent introduces a polar ester functionality, which impacts solubility and metabolic stability.

Properties

CAS No.

40870-69-7

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl acetate

InChI

InChI=1S/C11H12O4/c1-6-7(2)11(14)9(4-10(6)13)5-15-8(3)12/h4H,5H2,1-3H3

InChI Key

ZIJFBURUJALJSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)COC(=O)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Substituted p-Benzoquinones

The synthesis of substituted 2,5-cyclohexadiene-1,4-dione derivatives typically involves:

Specific Synthetic Routes for 5-((acetyloxy)methyl)-2,3-dimethyl- Substituted Derivatives

Research literature highlights several approaches relevant to this compound:

  • Diels-Alder Cycloaddition and Subsequent Functionalization:
    A common approach involves the Diels-Alder reaction of substituted 1,3-cyclohexadienes with acrylate derivatives to form cycloadducts, which are then oxidized and functionalized. For example, cycloadditions of silylated dienes with phenylseleno acrylate proceed with moderate to excellent yields (66-97%), producing endo and exo isomers that can be further reduced and modified.
    This method allows the introduction of substituents such as acetoxymethyl groups by subsequent radical or nucleophilic substitutions.

  • Radical Reduction and Esterification:
    The cycloadducts obtained from Diels-Alder reactions can be reduced under radical conditions using tris(trimethylsilyl)silane and azobisisobutyronitrile (AIBN), leading to decarbonylated bicyclic products. Esterification of hydroxymethyl groups with acetic anhydride or acetyl chloride introduces the acetyloxy functionality.

  • Chemoenzymatic and Diastereoselective Additions:
    Alternative methods include diastereoselective 1,4-additions to bicyclo[2.2.2]octane-2,5-dione intermediates and chemoenzymatic routes to achieve optically active derivatives, which can be adapted for the preparation of substituted quinones with acetoxymethyl groups.

Summary of Key Preparation Steps

Step No. Description Reagents/Conditions Yield/Notes
1 Synthesis of substituted 1,3-cyclohexadiene From substituted precursors via known methods Moderate to high yields
2 Diels-Alder cycloaddition with acrylates Reflux in toluene, 14 h 66-97%, endo/exo isomer mixtures
3 Radical reduction of cycloadducts Tris(trimethylsilyl)silane, AIBN, reflux benzene Clean conversion to bicyclic products
4 Esterification of hydroxymethyl group Acetic anhydride or acetyl chloride, base catalyst High yield acetylation
5 Purification and characterization Chromatography, NMR, IR, MS Confirmation of structure

Research Findings and Data Tables

Diels-Alder Cycloaddition Yields and Isomer Ratios

Entry Substituent (R) Yield (%) Endo:Exo Ratio (1-21:1-22)
1 H 97 8:1
2 OCH3 87 5.1:1
3 OTBS 76 3.4:1
4 Ph 66 4.4:1
5 CH2OTBS 83 3.3:1
6 CH2Ph 88 4.1:1

Note: These data are from analogous substituted cyclohexadienes and provide insight into reaction efficiency and selectivity relevant for acetoxymethyl substitutions.

Physical Properties Relevant to Preparation

Property Value
Melting Point ~115.7 °C (related quinones)
Boiling Point ~180 °C
Water Solubility 14 g/L at 25 °C
Vapor Pressure 0.1 mm Hg at 25 °C
Log Kow (octanol-water partition coefficient) 0.20

These properties influence purification and handling during synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: It can be reduced to hydroquinone derivatives.

    Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxymethyl group.

Major Products Formed

    Oxidation: Formation of higher oxidation state quinones.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted quinone derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds structurally related to 2,5-cyclohexadiene-1,4-dione display significant biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives exhibit substantial antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound have revealed promising results against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders. Similar compounds have been shown to inhibit enzymes like acetylcholinesterase .

Applications Across Various Fields

The applications of 2,5-cyclohexadiene-1,4-dione extend across multiple disciplines:

Pharmaceutical Research

The compound's unique structure and biological activities make it a candidate for drug development. Its potential as an antimicrobial and anticancer agent is particularly noteworthy.

Organic Synthesis

Due to its reactive double bonds and carbonyl groups, this compound can serve as a building block in organic synthesis for creating more complex molecules.

Material Science

Research into the polymerization of quinone derivatives suggests potential applications in creating new materials with desirable properties such as conductivity and thermal stability.

Case Study 1: Anticancer Activity

A study focused on derivatives of 2,5-cyclohexadiene-1,4-dione showed that modifications in the acetyloxy group enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the compound's ability to interfere with DNA synthesis and repair mechanisms .

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that derivatives with similar functionalities exhibited MICs against Staphylococcus aureus and Candida albicans. The mechanism of action was hypothesized to involve disruption of microbial cell membranes .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-acetoxymethyl-p-benzoquinone involves its ability to undergo redox reactions. It can accept and donate electrons, making it a versatile compound in redox chemistry. The molecular targets and pathways involved include interactions with cellular redox systems, enzymes, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2,5-Cyclohexadiene-1,4-dione Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
2,3-Dimethyl-1,4-benzoquinone 2,3-dimethyl C₈H₈O₂ 136.15 Antioxidant activity in microbial systems
5-(Hydroxymethyl)-2,3-dimethyl-1,4-benzoquinone 2,3-dimethyl; 5-hydroxymethyl C₉H₁₀O₃ 166.18 Higher polarity than acetylated form
5-[(2-Hydroxyethyl)methylamino]-2,3-dimethyl-1,4-benzoquinone 2,3-dimethyl; 5-[(2-hydroxyethyl)methylamino] C₁₁H₁₅NO₃ 209.24 Thermochromic behavior in CHCl₃
2,5-Dihydroxy-3,6-dimethyl-1,4-benzoquinone 2,5-dihydroxy; 3,6-dimethyl C₈H₈O₄ 168.15 Enhanced redox activity due to hydroxyl groups
Utreloxastat (2,3,5-trimethyl-6-nonyl-1,4-benzoquinone) 2,3,5-trimethyl; 6-nonyl C₁₈H₂₈O₂ 276.41 Lipophilic; potential therapeutic agent

Key Observations :

Substituent Polarity :

  • The 5-((acetyloxy)methyl) group in the target compound reduces polarity compared to the hydroxylated analog (C₉H₁₀O₃, ), likely lowering water solubility but improving membrane permeability.
  • Ester functionalities (e.g., acetyloxy) are more resistant to enzymatic hydrolysis than hydroxyl groups, suggesting improved metabolic stability .

Electron-withdrawing groups (e.g., acetyloxy) may reduce antioxidant efficacy compared to hydroxylated derivatives .

Lipophilic derivatives like Utreloxastat (C₁₈H₂₈O₂, ) highlight the role of alkyl chains in enhancing bioavailability for therapeutic use.

Thermodynamic and Kinetic Comparisons

Table 2: Reaction Thermodynamics of Selected Derivatives

Compound ΔrH° (kJ/mol) Phase/Solvent Method Reference
5-[(2-Hydroxyethyl)methylamino]-2,3-dimethyl-1,4-benzoquinone -16.0 CHCl₃ (liquid) NMR
2,3-Dimethyl-1,4-benzoquinone N/A N/A GC-MS
  • The enthalpy of reaction (ΔrH°) for the amino-substituted derivative indicates moderate stability in solution, likely due to intramolecular hydrogen bonding.
  • No thermodynamic data are available for the acetyloxy derivative, but its ester group may introduce steric hindrance, affecting reactivity.

Biological Activity

2,5-Cyclohexadiene-1,4-dione, 5-((acetyloxy)methyl)-2,3-dimethyl- is a synthetic compound with the molecular formula C₈H₈O₂ and a molecular weight of approximately 136.15 g/mol. It belongs to the class of quinones, which are known for their diverse biological activities including anticancer properties. This article reviews the biological activity of this compound based on current research findings.

The compound features a bicyclic structure with two conjugated double bonds and two carbonyl groups. The presence of acetyloxy and methyl groups enhances its reactivity and biological potential.

PropertyValue
Molecular FormulaC₈H₈O₂
Molecular Weight136.15 g/mol
StructureBicyclic with carbonyl groups

Anticancer Properties

Research has shown that derivatives of 2,5-cyclohexadiene-1,4-dione exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that certain substituted derivatives show enhanced cytotoxicity against human tumor cells.

  • Key Findings:
    • Compounds such as 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione exhibited prominent cytotoxicity against multiple human tumor cell lines.
    • The mechanism of action involves induction of apoptosis through caspase activation and cleavage of poly-(ADP-ribose)-polymerase (PARP) .

The biological activity is attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: Quinones can generate ROS, which are involved in triggering cell death pathways.
  • Caspase Activation: The activation of caspases leads to apoptosis in cancer cells.
  • Inhibition of Key Enzymes: Some quinone derivatives inhibit enzymes critical for tumor growth and survival.

Study on Antiproliferative Agents

A notable study investigated the cytotoxic effects of various cyclohexadiene derivatives on human cancer cell lines. The results indicated that modifications to the alkyl chain significantly enhanced bioactivity:

Compound NameCytotoxicity LevelCancer Cell Lines Tested
2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione (V)HighMelanoma (M14), Breast, Prostate
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione (XII)ModerateGlioblastoma
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione (XIII)HighVarious Tumor Cell Lines

This study concluded that structural modifications could lead to the development of new anticancer agents with improved efficacy and reduced side effects .

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for introducing acetyloxy and methyl substituents to 2,5-cyclohexadiene-1,4-dione derivatives?

  • Methodology : Acetylation of hydroxyl or hydroxymethyl precursors via esterification is a common approach. For example, the hydroxymethyl derivative (CAS 107446-93-5) can be acetylated using acetic anhydride in the presence of a catalyst like pyridine . Reaction thermochemistry data (e.g., ΔrH° = -16 kJ/mol for similar quinones in chloroform) suggest solvent-dependent stability during synthesis .
  • Analytical Validation : Confirm acetyloxy incorporation via 1^1H NMR (ester proton at δ 2.0–2.2 ppm) and IR (C=O stretch at ~1740 cm1^{-1}).

Q. How can structural ambiguities in substituted 2,5-cyclohexadiene-1,4-dione derivatives be resolved?

  • Methodology : Use X-ray crystallography for unambiguous stereochemical determination. For analogs with bulky substituents (e.g., naphthalenyl groups in CAS 130203-71-3), crystallographic data reveal substituent orientation and non-covalent interactions .
  • Contradiction Management : Discrepancies between computational and experimental data (e.g., LogP values) require cross-validation via HPLC retention times and computational tools like COSMO-RS .

Q. What are the stability considerations for 2,5-cyclohexadiene-1,4-dione derivatives under varying pH and temperature?

  • Methodology : Conduct accelerated stability studies in buffered solutions (pH 3–9) at 25–60°C. Derivatives like the bis(O-benzoyloxime) analog (CAS 120-52-5) show pH-dependent tautomerism, monitored via UV-Vis spectroscopy (λmax shifts from 300 to 450 nm in acidic vs. basic conditions) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the redox behavior of 2,5-cyclohexadiene-1,4-dione derivatives?

  • Methodology : Cyclic voltammetry (CV) in acetonitrile reveals substituent-dependent redox potentials. For instance, electron-withdrawing groups (e.g., nitro in CAS 151798-75-3) shift reduction potentials cathodically by ~150 mV compared to methyl groups .
  • Data Interpretation : Correlate Hammett σ values with redox potentials to quantify electronic effects. Contradictions in CV data (e.g., irreversible vs. quasi-reversible peaks) may arise from solvent impurities—validate with high-purity electrolytes .

Q. What mechanistic insights can be gained from the oxidative stress effects of 2,5-cyclohexadiene-1,4-dione derivatives in biological systems?

  • Methodology : Use untargeted metabolomics (LC-MS/MS) to identify disrupted pathways. In rat adipose tissue, derivatives elevate pyruvic acid and deplete fumaric acid, indicating mitochondrial dysfunction .
  • Contradiction Analysis : Conflicting reports on DNA damage (e.g., CAS 130203-71-3 vs. 107446-93-5) may stem from substituent-specific ROS generation. Validate via comet assays with antioxidant co-treatments (e.g., N-acetylcysteine) .

Q. How can computational modeling predict the bioactivity of novel 2,5-cyclohexadiene-1,4-dione analogs?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps and electrostatic potentials. For morpholinyl derivatives (CAS 3421-18-9), a lower LUMO (-1.8 eV) correlates with enhanced electrophilicity and antimicrobial activity .
  • Validation : Compare docking scores (AutoDock Vina) with experimental IC50 values for enzyme targets (e.g., tyrosinase inhibition by CAS 16950-83-7) .

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